![molecular formula C8H14F2N4 B1489186 1-(2-Azidoethyl)-4-(difluoromethyl)piperidine CAS No. 1995245-35-6](/img/structure/B1489186.png)
1-(2-Azidoethyl)-4-(difluoromethyl)piperidine
Overview
Description
“1-(2-Azidoethyl)-4-(difluoromethyl)piperidine” is a chemical compound. The azido group (-N3) is a functional group that is characterized by its reactivity .
Chemical Reactions Analysis
Azido compounds are known for their reactivity. They can undergo a variety of reactions, including nucleophilic substitution and reduction . Some azido compounds are capable of releasing NO within living organisms .
Scientific Research Applications
Heterocyclic Synthesis
Azido compounds like “1-(2-Azidoethyl)-4-(difluoromethyl)piperidine” are commonly used as a source of nitrogen in the synthesis of heterocycles. These heterocycles are crucial structures in many pharmaceuticals and agrochemicals due to their diverse biological activities .
Bioconjugation Tool
Azides serve as an essential tool for bioconjugation in chemical biology research. They can be used to label biomolecules, allowing for the study of biological processes at the molecular level .
Drug Development
The azido group is a pivotal intermediate in the development of new drugs. It enables the introduction of nitrogen-containing functional groups, which are a common feature in many pharmaceuticals .
Materials Chemistry
In materials chemistry, azido compounds contribute to the synthesis of novel materials with unique properties, potentially useful in various industries, including electronics and nanotechnology .
‘Click’ Chemistry
The azido group participates in ‘click’ chemistry reactions, such as the Huisgen cycloaddition, to produce triazoles. These reactions are valued for their efficiency and reliability, leading to applications in pharmaceuticals and polymer chemistry .
Synthesis of Organonitrogens
Azides are crucial for synthesizing organonitrogens like amines and triazoles, which are essential in organic chemistry and materials science for creating complex molecular architectures .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Many azido compounds are used in biochemistry and pharmacology due to their ability to act as bioorthogonal noncanonical amino acid tagging (BONCAT) probes. They can be incorporated into proteins and visualized with fluorescent tags, allowing researchers to study protein synthesis in a variety of cellular contexts .
Mode of Action
Azido groups can react with phosphines in a process known as the Staudinger reaction. This reaction is often used in bioconjugation techniques to label biomolecules . The difluoromethyl group might increase the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes.
properties
IUPAC Name |
1-(2-azidoethyl)-4-(difluoromethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N4/c9-8(10)7-1-4-14(5-2-7)6-3-12-13-11/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBAYZWBCQZEAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azidoethyl)-4-(difluoromethyl)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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